8-Phenylquinoline
Description
Significance of the Quinoline (B57606) Scaffold in Advanced Organic Chemistry
The quinoline scaffold, a bicyclic aromatic heterocycle containing a benzene (B151609) ring fused to a pyridine (B92270) ring, is a cornerstone of modern organic and medicinal chemistry. rsc.orgresearchgate.net Its versatile structure allows for a wide range of chemical modifications, enabling the fine-tuning of its electronic and steric properties. This adaptability has led to the widespread presence of quinoline derivatives in pharmaceuticals, agrochemicals, and functional materials. rsc.orgresearchgate.net The nitrogen atom in the quinoline ring imparts basicity and the ability to coordinate with metal ions, making it a privileged structure in the design of catalysts and chemosensors. mdpi.comresearchgate.net
The introduction of various functional groups onto the quinoline ring system can significantly influence its biological activity and material properties. orientjchem.org Consequently, the development of efficient and regioselective methods for the synthesis of functionalized quinolines is a major focus of contemporary chemical research. researchgate.net
Historical Context and Evolution of 8-Phenylquinoline Studies
The study of quinoline and its derivatives dates back to 1834 when it was first isolated from coal tar. rsc.org Over the decades, numerous synthetic methods have been developed to construct the quinoline core, including the well-established Skraup, Doebner-von Miller, and Friedländer syntheses. rsc.org The synthesis of specifically substituted quinolines, such as this compound, has evolved with the advent of modern catalytic methods.
Historically, the introduction of a phenyl group at the 8-position of the quinoline ring was a synthetic challenge. However, recent advancements in transition metal-catalyzed cross-coupling reactions have provided efficient pathways to this scaffold. For instance, palladium-catalyzed C8-selective arylation of quinoline N-oxides has become a key method for synthesizing this compound and its derivatives. nih.gov These modern synthetic routes have made this compound more accessible, paving the way for extensive investigation into its properties and applications.
Overview of this compound's Role in Diverse Research Domains
The unique architecture of this compound has led to its exploration in a variety of research areas, including medicinal chemistry, materials science, and catalysis.
Medicinal Chemistry : Quinoline derivatives have long been recognized for their therapeutic potential, with applications as anticancer, antimalarial, and antimicrobial agents. orientjchem.orgontosight.ai The this compound scaffold is being investigated for its potential biological activities, with studies exploring its utility in developing new therapeutic agents. nih.gov
Materials Science : The rigid, planar structure and the photophysical properties of this compound make it an attractive candidate for applications in materials science. It is being studied for its potential use in organic light-emitting diodes (OLEDs) and other optoelectronic devices. vulcanchem.comacs.org The ability of the quinoline nitrogen to coordinate with metal ions also makes this compound a valuable ligand for the construction of luminescent metal complexes. researchgate.net
Catalysis : The nitrogen atom in the this compound scaffold can act as a directing group in transition metal-catalyzed reactions, facilitating selective C-H bond activation and functionalization. thieme-connect.comacs.org This property is being exploited to develop novel catalytic systems for organic synthesis.
The following table provides a summary of the key research areas for this compound:
| Research Domain | Key Applications and Research Focus |
| Medicinal Chemistry | Development of novel anticancer, antimalarial, and antimicrobial agents. orientjchem.orgontosight.ainih.gov |
| Materials Science | Design of organic light-emitting diodes (OLEDs), fluorescent sensors, and luminescent metal complexes. vulcanchem.comacs.orgresearchgate.net |
| Catalysis | Use as a directing group in transition metal-catalyzed C-H activation and functionalization reactions. thieme-connect.comacs.org |
Structure
2D Structure
3D Structure
Properties
CAS No. |
605-04-9 |
|---|---|
Molecular Formula |
C15H11N |
Molecular Weight |
205.25 g/mol |
IUPAC Name |
8-phenylquinoline |
InChI |
InChI=1S/C15H11N/c1-2-6-12(7-3-1)14-10-4-8-13-9-5-11-16-15(13)14/h1-11H |
InChI Key |
WJWVMGIAUYAQLA-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC=CC3=C2N=CC=C3 |
Origin of Product |
United States |
Synthetic Methodologies for 8 Phenylquinoline and Its Functionalized Derivatives
Direct Synthetic Routes to 8-Phenylquinoline
Direct synthetic routes to this compound often involve the construction of the quinoline (B57606) ring system from acyclic precursors. One established method is the Doebner-von Miller reaction, which can be adapted to produce this compound derivatives. For instance, the reaction of 2-methylaniline with pyruvic acid and benzaldehyde (B42025) in ethanol (B145695) under reflux conditions can yield 8-methyl-2-phenylquinoline-4-carboxylic acid. prepchem.com
Another direct approach involves Suzuki-Miyaura cross-coupling reactions. The coupling of 8-bromoquinoline (B100496) with phenylboronic acid is a common strategy to form the this compound core. vulcanchem.com This method is versatile and allows for the introduction of various substituents on the phenyl ring by using appropriately functionalized phenylboronic acids.
A synthesis starting from 8-hydroxyquinoline (B1678124) has also been reported. In this pathway, 8-hydroxyquinoline is first converted to its triflate derivative. This intermediate then undergoes a Suzuki-coupling reaction with a suitable phenyl derivative to afford the desired this compound product in good yields. acs.org
Synthesis via Quinoline N-Oxides and Subsequent Transformations
The use of quinoline N-oxides as synthetic intermediates provides a powerful and versatile platform for the synthesis of this compound and its derivatives. acs.orgrhhz.netnih.gov The N-oxide group acts as a directing group, enabling regioselective functionalization, and can be subsequently removed or transformed into other functional groups. acs.orgrhhz.net
Regioselective C8-Arylation of Quinoline N-Oxides
The N-oxide moiety in quinoline N-oxide directs the regioselective introduction of aryl groups at the C8 position. rhhz.netnih.gov This is a significant advantage as direct C8 functionalization of quinolines can be challenging. rhhz.net Transition metal-catalyzed C-H activation is a key strategy for this transformation.
Several catalytic systems have been developed for the C8-arylation of quinoline N-oxides. Rhodium(III)-catalyzed reactions using arylboronic acids as the arylating agent have shown excellent regioselectivity and good yields. rhhz.net Similarly, ruthenium(II) catalysts can also effect the C8-arylation with arylboronic acids, with the added benefit of in situ deoxygenation of the N-oxide to directly afford the 8-arylquinoline. acs.orgnih.gov
Palladium-catalyzed C8-arylation of quinoline N-oxides has also been achieved using iodoarenes as the arylating agent. acs.orgutrgv.edu These reactions can be significantly accelerated using microwave irradiation, reducing reaction times from hours to minutes. acs.orgutrgv.edu The choice of catalyst and reaction conditions can influence the regioselectivity, with some palladium systems favoring C2-arylation. However, specific conditions have been optimized to achieve high C8 selectivity. acs.org
| Catalyst System | Arylating Agent | Key Features |
| Rh(III) | Arylboronic acids | Excellent C8 regioselectivity, broad substrate scope. rhhz.net |
| Ru(II) | Arylboronic acids | C8-arylation followed by in situ deoxygenation. acs.orgnih.gov |
| Pd(II) | Iodoarenes | Can be accelerated by microwave irradiation. acs.orgutrgv.edu |
Conversion of the N-Oxide Moiety to Other Functional Groups
Following the C8-arylation, the N-oxide group in the resulting 8-arylquinoline N-oxide can be converted into a variety of other functional groups, further diversifying the accessible derivatives. acs.org
A common transformation is the deoxygenation of the N-oxide to yield the parent 8-arylquinoline. This can be achieved using various reducing agents, such as hypophosphorous acid or through catalytic processes. acs.org
The N-oxide can also facilitate functionalization at the C2 position. For example, treatment with thionyl chloride can introduce a chlorine atom at the C2 position, yielding 2-chloro-8-arylquinolines. acs.orgutrgv.edu Furthermore, the N-oxide can be used to introduce a trifluoromethyl group at C2 via a base-mediated reaction with the Ruppert-Prakash reagent. acs.orgutrgv.edu Copper-catalyzed deoxygenative C2-arylation and alkylation can also be performed using Grignard reagents. acs.orgutrgv.edu
Multicomponent Reaction Approaches for this compound Synthesis
Multicomponent reactions (MCRs) offer an efficient and atom-economical approach to synthesize complex molecules like this compound derivatives in a single step from simple starting materials. nih.govijrjournal.com These reactions are highly valued for their ability to rapidly build molecular complexity. rsc.org
One example is the one-pot synthesis of functionalized 8-hydroxy-4-phenyl-1,2-dihydroquinoline derivatives. This reaction utilizes benzaldehyde, malononitrile, and a suitable cyclic ketone with ammonium (B1175870) acetate (B1210297) as a catalyst in ethanol. nih.gov The process involves a cascade of reactions including Knoevenagel condensation and Michael addition, followed by cyclization to form the quinoline scaffold. nih.gov
Another MCR involves the reaction of aromatic aldehydes, malononitrile, cyclic ketones, and ammonium acetate, catalyzed by cellulose-based cerium (IV), to produce 2-amino-5,6,7,8-tetrahydro-4-phenylquinoline-3-carbonitrile derivatives. ijrjournal.com This method is notable for its use of a reusable catalyst and an environmentally friendly solvent. ijrjournal.com
Directed C-H Functionalization Strategies for this compound Frameworks
Directed C-H functionalization has emerged as a powerful tool for the synthesis and modification of this compound frameworks. acs.org This strategy relies on the use of a directing group to guide a metal catalyst to a specific C-H bond, enabling its selective cleavage and subsequent functionalization. scienceopen.com
Palladium-Catalyzed Directed C-H Arylation
Palladium-catalyzed C-H arylation is a prominent method for the synthesis of this compound derivatives. acs.orgutrgv.edu In the context of quinoline N-oxides, the N-oxide itself acts as the directing group, facilitating the C8-arylation as previously discussed. acs.org
Beyond the use of N-oxides, other directing groups can be employed. For instance, the 8-aminoquinoline (B160924) moiety is a well-established directing group in palladium-catalyzed C-H functionalization reactions. snnu.edu.cn While this is often used to functionalize other molecules, the principles can be applied to further modify the this compound scaffold itself.
The general mechanism for palladium-catalyzed directed C-H arylation involves the coordination of the directing group to the palladium center, followed by cyclometalation to form a palladacycle intermediate. nih.gov This intermediate then reacts with an arylating agent, and subsequent reductive elimination affords the arylated product and regenerates the palladium catalyst. nih.gov
| Catalyst | Directing Group | Arylating Agent |
| Palladium Acetate | Quinoline N-Oxide | Iodoarenes acs.orgutrgv.edu |
Iridium-Catalyzed Site-Selective C-H Borylation
The direct C-H borylation of quinoline derivatives represents a powerful strategy for late-stage functionalization. Iridium catalysis has been particularly effective in achieving high site-selectivity, a crucial aspect when dealing with multiple C-H bonds in a heteroaromatic system.
Researchers have developed a highly site-selective method for the borylation of 8-arylquinolines. researchgate.netthieme-connect.com This reaction utilizes an iridium catalyst, [Ir(OMe)(cod)]₂, in conjunction with a 2-phenylpyridine-derived ligand and bis(pinacolato)diborane (B₂pin₂) as the borylating agent. researchgate.netthieme-connect.com The methodology demonstrates excellent selectivity for the ortho-position of the 8-aryl group, proceeding smoothly for a variety of substrates with good to excellent yields. researchgate.netthieme-connect.com This transformation is valuable as the resulting borylated compounds can be further converted into other important synthons through known cross-coupling reactions. researchgate.netthieme-connect.com A gram-scale reaction of this compound under optimized conditions, but with a lower catalyst loading, afforded the desired ortho-borylated product in an 85% isolated yield, highlighting the practical utility of this method. thieme-connect.com
Another significant advancement is the site-selective C-H borylation of quinolines at the C8 position. researchgate.netnih.gov This has been accomplished using a heterogeneous iridium catalyst system based on a silica-supported cage-type monophosphane ligand (Silica-SMAP). researchgate.netnih.gov This approach leverages the inner-sphere coordination of the quinoline nitrogen to the iridium center, which directs the borylation specifically to the C8 position. researchgate.net The reaction is compatible with various 2-substituted quinolines. researchgate.net The utility of this C8 borylation has been demonstrated in the efficient synthesis of a corticotropin-releasing factor 1 (CRF1) receptor antagonist. researchgate.netnih.gov
Table 1: Iridium-Catalyzed Site-Selective C-H Borylation of 8-Arylquinolines
| Substrate | Catalyst System | Borylating Agent | Product | Yield | Selectivity |
|---|---|---|---|---|---|
| This compound | [Ir(OMe)(cod)]₂ / 2-Phenylpyridine ligand | B₂pin₂ | 8-(2-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)quinoline | 85% (gram-scale) | Ortho-selective |
Palladium-Catalyzed Directed C-H Olefination
Palladium-catalyzed C-H olefination has emerged as a versatile tool for the formation of carbon-carbon bonds. The use of directing groups is a common strategy to control the regioselectivity of these transformations.
In the context of C-H olefination, the 8-aminoquinoline moiety has been identified as a highly effective bidentate directing group. rsc.org This auxiliary coordinates to the palladium catalyst in a rigid fashion, leading to the formation of a stable six-membered palladacycle during the C-H activation step. rsc.org This chelation-assisted strategy enables the olefination of C-H bonds that would otherwise be unreactive. For instance, this approach has been successfully applied to the ortho-olefination of phenylacetic acids with unactivated aliphatic alkenes. rsc.org
While the 8-aminoquinoline group is a powerful directing auxiliary for various C-H functionalizations, including the arylation of methylene (B1212753) C(sp³)–H bonds, specific examples directly involving this compound in palladium-catalyzed C-H olefination are less commonly detailed. nih.gov However, the principle of using a quinoline-based directing group is well-established. For example, a quinoline-based ligand was found to be crucial for the palladium(II)-catalyzed ortho-C(sp²)–H olefination of phenylacetic acid derivatives with unactivated aliphatic alkenes, utilizing molecular oxygen as the terminal oxidant. rsc.org This underscores the importance of the quinoline scaffold in directing C-H activation reactions.
Synthesis of Key Functionalized this compound Derivatives
Routes to 2-Chloro-8-phenylquinoline (B12116680)
2-Chloro-8-phenylquinoline is a valuable intermediate for further synthetic modifications. smolecule.com Its synthesis can be achieved through the functionalization of a pre-formed this compound scaffold.
One effective method involves an integrated sequential synthesis starting from quinoline N-oxide. The first step is a palladium-catalyzed C8-arylation of the quinoline N-oxide to produce this compound N-oxide. utrgv.eduacs.org Subsequently, this N-oxide is subjected to a regioselective C2-chlorination by refluxing with phosphorus oxychloride (POCl₃) in chloroform, yielding 2-chloro-8-phenylquinoline N-oxide. nih.gov The final step is the deoxygenation of the N-oxide, which can be accomplished using reagents like BCl₃·SMe₂ in dichloromethane (B109758), to afford the target 2-chloro-8-phenylquinoline. nih.gov A similar regioselective conversion of 8-aryl-substituted quinoline N-oxides to the corresponding 2-chloroquinolines can also be achieved using thionyl chloride. utrgv.edu
Table 2: Synthesis of 2-Chloro-8-phenylquinoline from Quinoline N-Oxide
| Step | Reactants | Reagents | Product | Yield |
|---|---|---|---|---|
| 1. C8-Arylation | Quinoline N-oxide, Aryl halide | Palladium catalyst | This compound N-oxide | 82% (gram-scale) acs.org |
| 2. C2-Chlorination | This compound N-oxide | POCl₃, CHCl₃ | 2-Chloro-8-phenylquinoline N-oxide | 62% nih.gov |
Preparation of Phenylquinoline-4-carboxylic Acid Derivatives
Phenylquinoline-4-carboxylic acids are an important class of compounds, often synthesized through multicomponent reactions that build the quinoline core.
The Doebner reaction is a prominent method for synthesizing 2-phenylquinoline-4-carboxylic acid derivatives. researchgate.netnih.govresearchgate.neteurjchem.com This reaction typically involves the condensation of an aniline, an aldehyde (such as 2-nitrobenzaldehyde), and pyruvic acid. researchgate.netnih.govresearchgate.net Modifications to this reaction, such as using glacial acetic acid as the solvent instead of ethanol, have been reported to improve yields. researchgate.net This approach allows for the synthesis of a series of new 2-phenyl-quinoline-4-carboxylic acid derivatives which can then be further modified through reactions like amidation, reduction, and acylation. researchgate.netnih.govresearchgate.net
Another classical and versatile method is the Pfitzinger reaction. scholarsresearchlibrary.com This reaction provides a convenient, one-pot synthetic route to quinoline-4-carboxylic acid derivatives by condensing isatin (B1672199) (or its derivatives) with α-methyl ketones or other carbonyl compounds in a strongly alkaline medium. scholarsresearchlibrary.com This method is widely used for its ability to generate diverse substitution patterns on the quinoline ring system. scholarsresearchlibrary.com
Synthesis of 8-Hydroxyquinoline and Related Phenyl-Substituted Analogues
8-Hydroxyquinoline (8-HQ) is a privileged scaffold in chemistry due to its chelating properties and biological activity. researchgate.netnih.govscispace.com Its synthesis, and that of its phenyl-substituted analogues, can be achieved through several established methods.
The fundamental 8-hydroxyquinoline skeleton can be constructed using classical named reactions like the Skraup or Friedlander syntheses. scispace.com The Skraup synthesis involves the reaction of a substituted aromatic amine with an α,β-unsaturated aldehyde, while the Friedlander synthesis is the condensation of a substituted o-aminobenzaldehyde or o-aminoacetophenone with a suitable ketone or aldehyde. scispace.com Other routes to the 8-HQ core include the diazotization of 8-aminoquinoline or the alkali fusion of quinoline-8-sulfonic acid. researchgate.net
For the synthesis of phenyl-substituted 8-hydroxyquinoline analogues, the Suzuki cross-coupling reaction is a frequently employed and powerful method. researchgate.netscispace.com This reaction allows for the introduction of an aryl group at specific positions. The synthesis of 5-aryl-8-hydroxyquinolines typically starts from 5-bromo-8-hydroxyquinoline. scispace.com The hydroxyl group at the 8-position usually requires protection (e.g., as a benzyl (B1604629) ether) before the palladium-catalyzed coupling with an arylboronic acid. scispace.com Similarly, the preparation of 5,7-diphenyl-substituted analogues begins with 5,7-dibromo-8-hydroxyquinoline. researchgate.netscispace.com
Chemical Reactivity and Mechanistic Investigations of 8 Phenylquinoline
Electrophilic Aromatic Substitution Reactions of the 8-Phenylquinoline System
The this compound scaffold possesses two aromatic rings, the quinoline (B57606) and the phenyl moieties, both of which can undergo electrophilic aromatic substitution. The regioselectivity of these reactions is dictated by the electronic properties of the substituent and the inherent reactivity of the positions on each ring.
The quinoline ring is generally deactivated towards electrophilic attack due to the electron-withdrawing nature of the nitrogen atom. Conversely, the phenyl group at the 8-position can be targeted for substitution. For instance, bromination of this compound can lead to the formation of 8-(4-bromophenyl)quinoline. The conditions for such reactions must be carefully controlled to favor substitution on the desired ring.
The product distribution in electrophilic substitution of substituted benzenes is influenced by the nature of the substituent already present on the ring. libretexts.org For the phenyl group in this compound, the quinoline moiety acts as a substituent. Depending on the reaction conditions and the electrophile, substitution can occur at the ortho, meta, or para positions of the phenyl ring. libretexts.org For example, nitration of toluene (B28343) results in a mixture of ortho and para isomers, while the nitration of nitrobenzene (B124822) predominantly yields the meta isomer. libretexts.org
Nucleophilic Substitution Pathways of Halogenated 8-Phenylquinolines
Halogenated derivatives of this compound are valuable precursors for further functionalization via nucleophilic substitution reactions. The position of the halogen atom on the quinoline ring significantly influences its reactivity. A halogen at the 2-position of the quinoline ring is particularly susceptible to nucleophilic attack. smolecule.com
These reactions typically involve the displacement of the halide ion by a nucleophile. savemyexams.comchemguide.co.uk Common nucleophiles include hydroxides, cyanides, and amines. savemyexams.com For example, the reaction of a 2-chloro-8-phenylquinoline (B12116680) with an aqueous alkali solution under heating can yield the corresponding 2-hydroxy-8-phenylquinoline. savemyexams.comchemguide.co.uk Similarly, reaction with potassium cyanide in an ethanolic solution can produce the corresponding nitrile derivative. savemyexams.com
The reactivity of halogenated quinolines in nucleophilic substitution is enhanced by the presence of the nitrogen atom, which polarizes the carbon-halogen bond, making the carbon atom more electrophilic. savemyexams.com
Table 1: Nucleophilic Substitution Reactions of Halogenated 8-Phenylquinolines
| Halogenated Reactant | Nucleophile | Product | General Conditions |
|---|---|---|---|
| 2-Chloro-8-phenylquinoline | OH⁻ (e.g., NaOH(aq)) | 2-Hydroxy-8-phenylquinoline | Heating under reflux savemyexams.comchemguide.co.uk |
| 2-Chloro-8-phenylquinoline | CN⁻ (e.g., KCN in ethanol) | 2-Cyano-8-phenylquinoline | Heating under reflux savemyexams.com |
| 2-Chloro-8-phenylquinoline | Amines (e.g., R-NH₂) | 2-Amino-8-phenylquinoline derivatives | Appropriate conditions |
| 2-Chloro-8-phenylquinoline | Thiols (e.g., R-SH) | 2-Thio-8-phenylquinoline derivatives | Appropriate conditions |
Reduction Reactions and Pathways of this compound Derivatives
The reduction of substituted 8-phenylquinolines can proceed via different pathways depending on the substituent and the reducing agent employed. For nitro-substituted 8-phenylquinolines, various methods have been developed to reduce the nitro group to an amino group.
Common reducing agents for this transformation include stannous chloride (SnCl₂) in hydrochloric acid, iron powder in acetic acid, and catalytic hydrogenation using Raney nickel. publish.csiro.au For instance, 8-nitro-2-phenylquinoline (B13680792) has been reduced to 8-amino-2-phenylquinoline using stannous chloride with yields of 80-90%. publish.csiro.au Another effective method involves the use of hydrazine (B178648) hydrate (B1144303) in the presence of Raney nickel, which offers the advantage of a swift reaction and straightforward product isolation. publish.csiro.au
The quinoline ring itself can also be reduced. For example, under certain conditions, the quinoline nucleus can be reduced to a 1,2,3,4-tetrahydroquinoline (B108954) derivative. lookchem.com The choice of reducing agent and reaction conditions determines whether the substituent or the heterocyclic ring is preferentially reduced.
Table 2: Reduction of 8-Nitroquinoline Derivatives
| Substrate | Reducing Agent/Catalyst | Solvent/Conditions | Product | Reported Yield |
|---|---|---|---|---|
| 8-Nitroquinoline | Raney nickel | Acetone, low pressure | 8-Aminoquinoline (B160924) | 69% publish.csiro.au |
| 8-Nitroquinoline | Iron powder / Acetic acid (50%) | - | 8-Aminoquinoline | 75% publish.csiro.au |
| 2-Methyl-8-nitroquinoline | Stannous chloride | - | 8-Amino-2-methylquinoline | 90% publish.csiro.au |
| 8-Nitro-2-phenylquinoline | Stannous chloride / Hydrochloric acid | 100°C | 8-Amino-2-phenylquinoline | 80-90% publish.csiro.au |
| 8-Nitroquinoline | Hydrazine hydrate (100%) / Raney nickel W-7 | Ethanol (B145695), warming | 8-Aminoquinoline | ~80% publish.csiro.au |
Advanced C-H Activation Mechanisms in this compound Systems
The direct functionalization of carbon-hydrogen (C-H) bonds is a powerful strategy in organic synthesis. In this compound systems, the nitrogen atom of the quinoline ring can act as a directing group to facilitate the selective activation of C-H bonds, particularly at the ortho-position of the phenyl ring.
Palladium-Catalyzed Mechanistic Pathways
Palladium catalysts are widely used for C-H activation. pkusz.edu.cnbeilstein-journals.org In the context of this compound, the N-oxide derivative is often used to direct the palladium catalyst to the C8 position of the quinoline ring. The catalytic cycle for palladium-catalyzed C-H activation can proceed through different pathways, often involving Pd(0)/Pd(II) or Pd(II)/Pd(IV) intermediates. snnu.edu.cn
A common mechanistic pathway for arylation starts with the coordination of the palladium catalyst to the directing group. This is followed by C-H activation, which can occur via a concerted metalation-deprotonation (CMD) mechanism to form a palladacycle intermediate. snnu.edu.cn This intermediate then reacts with a coupling partner, and subsequent reductive elimination affords the functionalized product and regenerates the active palladium catalyst. mdpi.com The use of an oxidant is often necessary to regenerate the Pd(II) catalyst from the Pd(0) species formed after reductive elimination. beilstein-journals.org
Iridium-Catalyzed Mechanistic Pathways
Iridium catalysts have also emerged as powerful tools for C-H activation. numberanalytics.comnumberanalytics.com The mechanism for iridium-catalyzed C-H activation typically involves the oxidative addition of a C-H bond to an iridium(I) center, forming an iridium(III) hydride complex. numberanalytics.com This is followed by functionalization of the iridium-carbon bond.
For 8-arylquinolines, iridium catalysts can be used for site-selective borylation. thieme-connect.com The catalytic cycle for iridium-catalyzed borylation often involves the formation of an active [Ir(L)(Bpin)₃] catalyst, which then undergoes oxidative addition of a C-H bond to form an Ir(V) intermediate. nih.gov Reductive elimination then yields the borylated product. nih.gov The choice of ligand is crucial for the activity and selectivity of the iridium catalyst. numberanalytics.comnumberanalytics.com
Role of Directing Groups in Regioselectivity and Reaction Scope
Directing groups are fundamental to achieving regioselectivity in C-H activation reactions. mdpi.comnih.gov They coordinate to the metal catalyst and position it in proximity to a specific C-H bond, facilitating its cleavage.
In the this compound system, the quinoline nitrogen can act as a directing group, guiding the metal catalyst to the ortho-C-H bond of the phenyl ring. thieme-connect.com The 8-aminoquinoline (8-AQ) moiety is a particularly powerful bidentate directing group that has been extensively used in various metal-catalyzed C-H functionalization reactions, including those catalyzed by palladium, rhodium, nickel, copper, cobalt, and iron. mdpi.comchemrxiv.orgnih.gov
The strength of the coordination between the directing group and the metal catalyst, as well as the steric and electronic properties of the directing group and the substrate, all play a crucial role in determining the efficiency and regioselectivity of the C-H activation process. numberanalytics.com For instance, in palladium-catalyzed reactions, the use of an N-oxide directing group can favor C-8 acylation of the quinoline ring. mdpi.com The ability to introduce and subsequently remove these directing groups is a key consideration for their synthetic utility. nih.gov
Cyclization Reactions Involving this compound Scaffolds
The this compound framework is not only a significant pharmacophore in its own right but also serves as a versatile scaffold for the synthesis of more complex, polycyclic heterocyclic systems. Cyclization reactions involving this scaffold are a key strategy for creating novel molecular architectures with potential applications in materials science and medicinal chemistry. These reactions typically involve the intramolecular annulation of substituents on either the quinoline or the phenyl ring, leading to the formation of new fused rings.
One notable example is the metal-free, iodine-mediated decarboxylative cyclization of 2-methylquinoline (B7769805) derivatives with α-amino acids to produce imidazo[1,5-a]quinolines. nih.govrsc.org This reaction proceeds through a cascade process that constructs the imidazole (B134444) ring onto the quinoline core. Research has demonstrated that employing 2-methyl-8-phenylquinoline in this reaction effectively yields the corresponding 5-phenylimidazo[1,5-a]quinoline derivative. rsc.orgrsc.org
The general procedure involves reacting the 2-methylquinoline substrate with an α-amino acid, such as valine or phenylalanine, in the presence of iodine and an oxidant like tert-butyl hydroperoxide (TBHP) in a solvent such as N,N-dimethylformamide (DMF). nih.govrsc.org The reaction of 2-methyl-8-phenylquinoline with valine under these conditions has been reported to produce 1-isopropyl-5-phenylimidazo[1,5-a]quinoline. rsc.orgrsc.org Interestingly, studies have shown that the steric hindrance from the 8-phenyl group has little influence on the reaction's efficiency. rsc.orgrsc.org
The proposed mechanism for this transformation begins with the generation of an imine from the α-amino acid, followed by decarboxylation and subsequent reaction with the 2-methylquinoline, initiated by iodine. The final step is an intramolecular cyclization that forms the fused imidazole ring. rsc.org
Table 1: Synthesis of Imidazo[1,5-a]quinolines via Decarboxylative Cyclization
| This compound Substrate | α-Amino Acid | Key Reagents | Solvent | Temperature (°C) | Time (h) | Product | Yield (%) | Reference |
|---|---|---|---|---|---|---|---|---|
| 2-Methyl-8-phenylquinoline | Valine | I₂, TBHP | DMF | 80 | 3 | 1-Isopropyl-5-phenylimidazo[1,5-a]quinoline | 72% | rsc.org |
| 2-Methyl-8-phenylquinoline | Phenylalanine | I₂, TBHP | DMF | 80 | 3 | 1-Benzyl-5-phenylimidazo[1,5-a]quinoline | 65% | rsc.org |
Another powerful strategy for constructing polyfused heterocycles utilizes a tandem approach where an aryl-aryl coupling reaction first assembles the phenylquinoline scaffold, which then undergoes a subsequent intramolecular cyclization. mdpi.com This methodology has been successfully employed in the total synthesis of natural products. For example, the synthesis of the indoloquinoline alkaloid Cryptosanguinolentine was achieved starting from 3-bromoquinoline. mdpi.com The key steps involved a Suzuki coupling to introduce a substituted phenyl group at the 3-position, followed by the transformation of a substituent on this newly introduced ring into a reactive nitrene. This intermediate then underwent an intramolecular insertion reaction (cyclization) to form the final fused pentacyclic system. mdpi.com While this example starts with a 3-phenylquinoline, the principle demonstrates a versatile strategy applicable to forming fused systems from various phenylquinoline isomers, including those derived from this compound.
Coordination Chemistry of 8 Phenylquinoline and Its Metal Complexes
8-Phenylquinoline as a Privileged Ligand in Coordination Chemistry
This compound is considered a "privileged structure" in coordination chemistry due to its unique combination of steric and electronic properties. researchgate.net The quinoline (B57606) moiety provides a nitrogen atom for coordination, while the phenyl group at the 8-position introduces significant steric bulk that influences the geometry and stability of the resulting metal complexes. This steric hindrance can be strategically exploited to control the coordination number and arrangement of ligands around a metal center. The aromatic nature of the entire this compound framework also allows for tunable electronic properties through substitution on either the quinoline or the phenyl ring. These characteristics make this compound a highly adaptable ligand for the design of metal complexes with specific photophysical and catalytic properties. The ability of privileged structures like this compound to bind to various targets with high affinity has made them valuable in the development of novel bioactive agents and functional materials. researchgate.net
Synthesis and Structural Characterization of this compound Metal Complexes
The unique structural features of this compound have led to the successful synthesis and characterization of a variety of metal complexes, each exhibiting distinct properties and potential applications.
Platinum(II) Complexes with this compound Frameworks
A series of novel tetradentate 6/6/6 platinum(II) complexes incorporating an this compound-benzo[d]imidazole-carbazole ligand have been designed and synthesized. acs.org The synthesis was achieved by reacting the corresponding ligand with potassium tetrachloroplatinate (K₂PtCl₄), resulting in high isolated yields of 60–90%. acs.orgresearchgate.net These complexes have demonstrated significant electrochemical stability and exhibit broad near-infrared (NIR) emission spectra. acs.org The large π-conjugation of the ligand, combined with increased metal-to-ligand charge-transfer (³MLCT) characteristics, contributes to their high photoluminescence quantum efficiencies of 1.2–1.5% and short excited-state lifetimes of 0.8–1.5 µs in dichloromethane (B109758) at room temperature. acs.orgresearchgate.net
In other work, two new 8-hydroxyquinoline (B1678124) platinum(II) derivatives, [Pt(QCl)Cl₂]·CH₃OH (YLN1) and [Pt(QBr)Cl₂]·CH₃OH (YLN2), were synthesized using 2-[(5-chloropyridin-2-yl)-hydrazonomethyl]-quinolin-8-ol (QCl) and 2-[(5-bromopyridin-2-yl)-hydrazonomethyl]-quinolin-8-ol (QBr) as ligands, respectively. rsc.org
| Compound Name | Ligand | Metal Center | Yield (%) | Key Properties |
| Tetradentate Pt(II) complexes | This compound-benzo[d]imidazole-carbazole | Platinum(II) | 60-90 | NIR emission, high electrochemical stability |
| [Pt(QCl)Cl₂]·CH₃OH (YLN1) | 2-[(5-chloropyridin-2-yl)-hydrazonomethyl]-quinolin-8-ol | Platinum(II) | Not specified | Anticancer activity |
| [Pt(QBr)Cl₂]·CH₃OH (YLN2) | 2-[(5-bromopyridin-2-yl)-hydrazonomethyl]-quinolin-8-ol | Platinum(II) | Not specified | Anticancer activity |
Iridium(III) Complexes Bearing this compound Ligands
Six-membered chelated iridium(III) complexes featuring an this compound framework have been synthesized and characterized. researchgate.netsci-hub.se These complexes exhibit dual strong absorption bands between 425 and 500 nm, which are attributed to a mix of ¹MLCT and π-π* transitions. researchgate.net The synthesis of these heteroleptic Ir(III) complexes often involves the reaction of iridium trichloride (B1173362) hydrate (B1144303) with the this compound-based ligands to form a dimer, which is then reacted with a bidentate monoanionic ancillary ligand. case.edu The modification of the phenylquinoline-based main ligands allows for the tuning of the electro-optical properties and emission colors of the resulting Ir(III) complexes. case.edu For instance, the introduction of electron-accepting perfluorinated phenyl groups can lead to a higher energy band gap compared to complexes with electron-donating main ligands. case.edu
A study by the Liu group in 2005 on the photophysical properties of these six-membered chelated iridium complexes has inspired further research into the iridium-catalyzed C-H activation of 8-arylquinolines. thieme-connect.com This has led to the development of methods for the site-selective borylation of 8-arylquinolines. thieme-connect.com
| Complex Type | Key Features | Synthetic Precursor | Ancillary Ligand Example |
| Six-membered chelated Ir(III) complexes | Dual strong absorption (425-500 nm) | Iridium trichloride hydrate | Picolinic acid N-oxide |
| Heteroleptic Ir(III) complexes | Tunable electro-optical properties | Iridium dimer | Not specified |
Pentacoordinated Silver(I) Complexes Featuring this compound Ligands
A rare example of a pentacoordinated silver(I) complex with an unconventional coordination type of this compound has been prepared. researchgate.netresearchgate.net Density Functional Theory (DFT) calculations revealed that the silver(I) center forms two strong coordination bonds with the nitrogen atoms of the quinoline moieties (with bond energies of 21.8–29.8 kcal/mol). researchgate.netresearchgate.net The coordination sphere is further occupied by an electrostatically bound triflate anion and two semicoordination bonds with carbon atoms of the phenyl rings (with bond energies of 4.3–6.0 kcal/mol). researchgate.netresearchgate.net These silver(I)-phenyl π-interactions are notably stronger than those observed in other systems. researchgate.net The crystal structure of a related dinuclear silver(I) complex, Ag₂(Cat4)₂(MeOH)₂(OTf)₂₂, also displays a rare pentacoordinated trigonal bipyramidal geometry. researchgate.net
| Complex Type | Coordination Number | Key Interactions | Bond Energy (N-Ag) | Bond Energy (C-Ag) |
| Pentacoordinated Silver(I) | 5 | N-Ag coordination, Ag-triflate electrostatic interaction, Ag-phenyl π-interaction | 21.8–29.8 kcal/mol | 4.3–6.0 kcal/mol |
Other Transition Metal Complexes with this compound
The versatility of this compound extends to its coordination with other transition metals. For example, chromium(III) trichloride complexes with 2-benzimidazolyl-N-phenylquinoline-8-carboxamide ligands have been synthesized and characterized. acs.org X-ray crystallographic analysis of these complexes shows a distorted octahedral geometry around the chromium atom. acs.org When activated with methylaluminoxane (B55162) (MAO), these chromium complexes demonstrate high activities for both ethylene (B1197577) oligomerization and polymerization. acs.org
Palladium-catalyzed C8-selective arylation of quinoline N-oxides is a key method for introducing aryl groups at the 8-position, with the N-oxide directing the palladium to the C8 position. This methodology has been utilized in the enantioselective synthesis of axially chiral quinoline-derived biaryls through Pd-catalyzed C-H olefination of this compound. beilstein-journals.org
Coordination Modes and Geometries of this compound Ligands in Metal Complexes
The this compound ligand exhibits diverse coordination modes, largely dictated by the steric influence of the 8-phenyl group and the electronic nature of the metal center. A prominent coordination mode involves the nitrogen atom of the quinoline ring binding to the metal center. researchgate.netresearchgate.net
In the case of the pentacoordinated silver(I) complex, a unique interplay of coordination and semicoordination bonds is observed. researchgate.netresearchgate.net The silver(I) ion is strongly coordinated to the nitrogen atoms of two this compound ligands. researchgate.netresearchgate.net Additionally, weaker "semicoordination" bonds are formed between the silver(I) center and carbon atoms of the phenyl rings. researchgate.netresearchgate.net This results in a distorted trigonal bipyramidal geometry. researchgate.net Hirshfeld surface analysis has been employed to investigate the intermolecular interactions in the solid phase of such silver(I) coordination compounds.
For chromium(III) complexes with modified this compound ligands, a distorted octahedral geometry is observed, with the ligand acting in a tridentate fashion. acs.org In iridium(III) complexes, the this compound framework can participate in the formation of six-membered chelated rings, leading to stable octahedral geometries. researchgate.netcase.edu The specific coordination geometry can be further influenced by the nature of ancillary ligands present in the complex. case.edu
| Metal | Complex Type | Coordination Geometry | Key Coordination Features |
| Silver(I) | Pentacoordinated | Distorted Trigonal Bipyramidal | Strong N-Ag bonds, weaker C-Ag semicoordination |
| Chromium(III) | Octahedral | Distorted Octahedral | Tridentate ligand coordination |
| Iridium(III) | Octahedral | Octahedral | Formation of six-membered chelated rings |
Ligand Modification Effects on Metal Complex Properties (e.g., Electrochemical, Excited-State)
The strategic modification of the this compound ligand framework is a powerful tool for tuning the electrochemical and photophysical properties of the resulting metal complexes. These modifications can influence the energy levels of the frontier molecular orbitals, which in turn dictates the electronic and excited-state behavior of the complex.
Experimental and theoretical studies have demonstrated that alterations to the quinoline moieties of this compound-based ligands can effectively tune the electrochemical, photophysical, and excited-state properties of their metal complexes. researchgate.net For instance, in a series of tetradentate 6/6/6 Platinum(II) complexes incorporating an this compound-benzo[d]imidazole-carbazole ligand, modifications to the quinoline portion of the ligand were shown to systematically alter these key characteristics. researchgate.netacs.org Notably, these Pt(II) complexes displayed high electrochemical stability, with most showing reversible redox processes. acs.org
The introduction of different substituents onto the ligand can significantly impact the metal-to-ligand charge transfer (MLCT) character of the excited states. An increase in the ³MLCT character in the first triplet state (T₁) can lead to desirable photophysical properties. For example, the large π-conjugation of the aforementioned Pt(II) complexes, combined with an enhanced ³MLCT character, resulted in broad near-infrared (NIR) emission spectra with high photoluminescence quantum efficiencies and short excited-state lifetimes. researchgate.netacs.org
Furthermore, extending the π-conjugation of the ligands can lead to a decrease in the HOMO-LUMO energy gap, resulting in a red-shift in the emission spectra of the complexes. researchgate.net This principle has been applied to achieve emissions ranging from yellow to red in various Pt(II) complexes. researchgate.net The nature of the heteroaromatic ring fused to the phenyl group and the choice of the central metal ion (e.g., Pd(II) vs. Pt(II)) also have a significant influence on the electrochemical and photophysical properties. researchgate.net Pt(II) complexes, for instance, tend to exhibit more ³MLCT character in their T₁ states, leading to higher quantum efficiencies and shorter excited-state lifetimes compared to their Pd(II) counterparts. researchgate.net
The introduction of electron-donating or electron-withdrawing groups at various positions on the this compound ligand can also have a profound effect. For example, in a series of ionic iridium(III) complexes, substituents on the 2,2′-bipyridine ancillary ligands influenced the photophysical and electrochemical properties. colab.ws Theoretical calculations have been instrumental in understanding the nature of the excited states, which can be a complex mixture of ligand-centered (LC), MLCT, and ligand-to-ligand charge transfer (LLCT) states. colab.ws
The following interactive table summarizes the effects of specific ligand modifications on the properties of this compound and related metal complexes.
| Complex Type | Ligand Modification | Effect on Electrochemical Properties | Effect on Excited-State Properties |
| Tetradentate Pt(II) Complexes | Modification of quinoline moieties | Tunable and highly stable with reversible redox processes researchgate.netacs.org | Tunable photophysical properties, increased ³MLCT character researchgate.netacs.org |
| Pt(II) Complexes | Extension of π-conjugated length | Decrease in HOMO-LUMO gap researchgate.net | Red-shift in emission spectra researchgate.net |
| Pd(II) vs. Pt(II) Complexes | Change of central metal | Pd(II) complexes show blue-shifted emission compared to Pt(II) researchgate.net | Pt(II) complexes have higher quantum efficiencies and shorter lifetimes researchgate.net |
| Ionic Iridium(III) Complexes | Substituents on ancillary ligands | Influenced electrochemical properties colab.ws | Influenced photophysical properties, mixed character excited states colab.ws |
Intermolecular Interactions in Metal Complexes: Semicoordination and Stacking
Intermolecular interactions play a crucial role in the solid-state structures and properties of metal complexes of this compound. These non-covalent forces, including semicoordination and π-π stacking, can dictate the packing of molecules in the crystal lattice and influence their electronic and photophysical behavior. mdpi.com
Semicoordination:
Semicoordination is a type of non-covalent interaction involving a central metal atom and a donor atom that is sterically hindered from forming a regular coordination bond. nih.gov This interaction, which has a significant electrostatic component, can enhance the stability of the molecular complex. nih.gov
In a rare example of a pentacoordinated silver(I) complex with this compound ligands, DFT calculations revealed the presence of semicoordination bonds between the silver(I) center and the carbon atoms of the phenyl rings. researchgate.netresearchgate.net These Ag(I)-phenyl π-interactions were found to be significantly stronger than those observed in other systems. researchgate.net The coordination sphere of the silver(I) ion was completed by two strong coordination bonds to the nitrogen atoms of the quinoline moieties and an electrostatic bond with a triflate anion. researchgate.netresearchgate.net The study of these semicoordination bonds is important as such coordination compounds show promise as catalysts.
Stacking Interactions:
π-π stacking interactions are common in metal complexes of functionalized quinoline-based ligands, occurring in a significant percentage of cases. rsc.org These interactions can lead to the formation of discrete dimeric species or more extended one-, two-, or three-dimensional networks. rsc.org The self-assembly into higher-dimensional architectures can be driven by π-π stacking interactions alone or in combination with other supramolecular synthons like C-H···π interactions. rsc.org
In the context of this compound complexes, stacking interactions can occur between the quinoline rings of adjacent molecules. For example, in silver(I) complexes with 8-sulfonyl-(1-pyrazolyl)-quinoline, supramolecular associations based on the π-π stacking of the quinoline tectons were observed. rsc.org
The nature and energy of these stacking interactions, along with semicoordination bonds, have been studied using high-level quantum chemical calculations and Hirshfeld surface analysis. These interactions can have a notable impact on the properties of the material. For instance, in some d⁸ metal complexes, π-π stacking interactions have been shown to influence their spectroscopic properties. acs.org Theoretical studies on the aggregation of planar organoplatinum(II) complexes have indicated that dispersion interactions are the strongest attractive forces, while metal-metal interactions, though smaller in scale, can significantly affect the frontier molecular orbitals. rsc.org
The interplay of these intermolecular forces is a key factor in the rational design of new materials with desired solid-state structures and photophysical properties.
Theoretical and Computational Chemistry Studies on 8 Phenylquinoline Systems
Density Functional Theory (DFT) Applications in 8-Phenylquinoline Research
Density Functional Theory (DFT) has emerged as a particularly valuable computational method for studying this compound systems due to its favorable balance of accuracy and computational cost. sumitomo-chem.co.jp It allows for the investigation of electronic structure, reaction mechanisms, and various molecular properties with a high degree of reliability.
Mechanistic Elucidation of this compound Reactions
DFT calculations have been instrumental in unraveling the intricate mechanisms of reactions involving the this compound scaffold. For instance, in the palladium-catalyzed C8-selective arylation of quinoline (B57606) N-oxides, DFT studies have been employed to understand the origins of site selectivity. acs.org These calculations have helped to elucidate the role of the directing group and the solvent in favoring C-H activation at the C8 position over the C2 position. acs.org The insights gained from these computational studies are crucial for the rational design of more efficient and selective catalytic systems.
Similarly, DFT calculations have been used to probe the mechanism of nickel-catalyzed C(sp³)–H functionalization directed by 8-aminoquinoline (B160924). chemrxiv.org These studies have helped to identify key intermediates, transition states, and the role of various additives in the catalytic cycle. chemrxiv.org For example, computational analysis revealed that the use of certain bases could lead to the formation of off-cycle, inactive species, thereby hindering the catalytic process. chemrxiv.org Such mechanistic understanding is vital for optimizing reaction conditions and improving catalyst performance.
Furthermore, DFT has been applied to investigate the mechanism of iridium-catalyzed borylation of 8-arylquinolines. researchgate.net These computational studies have shed light on the factors governing the observed regioselectivity, helping to explain why certain ligands promote borylation at specific positions on the aryl ring. researchgate.net
Prediction of Electronic Structure and Bonding within this compound and its Complexes
DFT calculations provide a detailed picture of the electronic structure and bonding in this compound and its various complexes. These calculations can predict the distribution of electron density, the nature of chemical bonds, and the energies and compositions of molecular orbitals. researchgate.net For instance, in a study of a pentacoordinated silver(I) complex with this compound ligands, DFT calculations revealed the nature of the coordination bonds. researchgate.net The calculations showed strong coordination between the silver ion and the nitrogen atoms of the quinoline moieties, as well as weaker "semicoordination" bonds with carbon atoms of the phenyl rings. researchgate.net
The application of DFT extends to the analysis of various types of non-covalent interactions that play a crucial role in the stability and structure of this compound-containing systems. This includes the study of π-stacking interactions, hydrogen bonds, and other weak interactions that influence the supramolecular assembly of these molecules. researchgate.net
Moreover, DFT calculations have been employed to understand the electronic transitions observed in the absorption and emission spectra of this compound-based metal complexes. researchgate.net By calculating the energies of the excited states, researchers can assign the observed spectral features to specific electronic transitions, such as metal-to-ligand charge transfer (MLCT) or ligand-centered (π-π*) transitions. researchgate.netresearchgate.net This information is particularly valuable in the design of new luminescent materials with tailored photophysical properties.
Computational Analysis of Reaction Pathways and Site Selectivity
A key strength of DFT is its ability to map out the potential energy surfaces of chemical reactions, allowing for a detailed analysis of different reaction pathways and the factors that control selectivity. pku.edu.cn In the context of this compound, this has been particularly useful for understanding and predicting site selectivity in C-H functionalization reactions. researchgate.netnih.gov
For example, DFT studies have been used to compare the energy barriers for C-H activation at different positions of the this compound scaffold. researchgate.net By calculating the energies of the transition states leading to different products, researchers can predict which reaction pathway is more favorable and thus which product will be formed preferentially. researchgate.net These studies have shown that both steric and electronic factors can play a significant role in determining the site selectivity of these reactions. acs.org
In the case of the palladium-catalyzed C8-arylation of quinoline N-oxides, DFT calculations have demonstrated the crucial role of the N-oxide directing group and the acetic acid solvent in promoting the selective activation of the C8-H bond. acs.orgnih.gov The calculations revealed that the reaction proceeds through a concerted metalation-deprotonation (CMD) mechanism, and that the transition state leading to C8-arylation is significantly lower in energy than the one leading to C2-arylation. acs.org
Quantum Chemical Parameter Calculations (e.g., Frontier Molecular Orbitals, Dipole Moments)
Quantum chemical calculations provide valuable parameters that help in understanding the reactivity and electronic properties of molecules. For this compound and its derivatives, these parameters offer insights into their chemical behavior.
Frontier Molecular Orbitals (FMOs) , namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are crucial in predicting the reactivity of a molecule. imperial.ac.ukwikipedia.org The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy reflects its electron-accepting ability. The HOMO-LUMO energy gap is an indicator of the molecule's chemical stability and reactivity. researchgate.net For this compound systems, FMO analysis has been used to understand their behavior in various reactions, including cycloadditions, and to rationalize their electronic spectra. pku.edu.cnrsc.org
The following table summarizes some calculated quantum chemical parameters for a representative 8-hydroxyquinoline (B1678124) derivative, which shares the core quinoline structure.
| Parameter | Calculated Value | Method/Basis Set | Reference |
| HOMO Energy | -6.21 eV | B3LYP/6-31G(d,p) | researchgate.net |
| LUMO Energy | -1.54 eV | B3LYP/6-31G(d,p) | researchgate.net |
| HOMO-LUMO Gap | 4.67 eV | B3LYP/6-31G(d,p) | researchgate.net |
| Dipole Moment | 2.45 D | B3LYP/6-31G(d,p) | researchgate.net |
Note: These values are for an 8-hydroxyquinoline derivative and are presented for illustrative purposes. The specific values for this compound may differ.
Molecular Dynamics Simulations for Conformational Analysis and Interactions
For this compound and its derivatives, MD simulations can be used to explore their conformational landscape. This is particularly important for flexible molecules that can adopt multiple conformations, as the biological activity or material properties can be highly dependent on the preferred conformation. MD simulations can help identify the most stable conformations and the energy barriers between them.
Furthermore, MD simulations are invaluable for studying the interactions of this compound-based molecules with biological macromolecules such as proteins or DNA. nih.gov These simulations can reveal the specific binding modes of these molecules to their targets, identify the key amino acid residues or DNA bases involved in the interaction, and estimate the binding affinity. This information is crucial for understanding the mechanism of action of bioactive this compound derivatives and for the rational design of new and more potent compounds.
In Silico Design and Virtual Screening of this compound Derivatives
The insights gained from theoretical and computational studies can be leveraged for the in silico design and virtual screening of new this compound derivatives with desired properties. mdpi.comnih.gov This approach involves using computational methods to design and evaluate large libraries of virtual compounds, allowing researchers to prioritize the most promising candidates for synthesis and experimental testing.
Virtual screening can be performed using a variety of techniques, including ligand-based and structure-based methods. In ligand-based virtual screening, a library of compounds is searched for molecules that are similar to a known active compound. In structure-based virtual screening, also known as molecular docking, compounds are computationally "docked" into the binding site of a target protein to predict their binding affinity and mode. dntb.gov.ua
For example, this compound derivatives have been designed and evaluated in silico as potential inhibitors of various enzymes or as new materials for organic light-emitting diodes (OLEDs). researchgate.netresearchgate.net By computationally modifying the this compound scaffold with different substituents, researchers can explore the effects of these modifications on the desired properties, such as binding affinity, electronic properties, or photophysical characteristics. This iterative process of design, evaluation, and refinement can significantly accelerate the discovery of new and improved this compound-based compounds for a wide range of applications.
Catalytic Applications of 8 Phenylquinoline and Its Derivatives
8-Phenylquinoline as a Directing Group in Transition Metal Catalysis
The efficacy of this compound and its analogues, most notably 8-aminoquinoline (B160924), as directing groups stems from their ability to act as bidentate ligands. researchgate.netrsc.org They coordinate to a transition metal center through both the quinoline (B57606) nitrogen atom and a C-H bond of a substrate attached to the 8-position. This chelation effect creates a stable, conformationally rigid metallacycle intermediate, typically five or six-membered. nih.govrsc.org This intermediate brings the metal catalyst into close proximity to a specific C-H bond on the substrate, facilitating its selective cleavage and subsequent functionalization. rsc.orgrsc.org The use of these directing groups has revolutionized C-H activation chemistry by providing a reliable strategy to control regioselectivity. rsc.org While the directing group is crucial for the reaction, its subsequent removal can be challenging, a factor that chemists must consider in synthetic planning. nih.gov
Palladium-Catalyzed C-H Functionalization with this compound Derivatives
Palladium has been the most extensively studied transition metal for use with this compound-type directing groups. researchgate.netrsc.org The 8-aminoquinoline auxiliary, in particular, has proven to be a robust and versatile directing group for a multitude of palladium-catalyzed C-H functionalization reactions, including those on unactivated sp³ C-H bonds. researchgate.netnih.gov These reactions benefit from the predictable formation of a stable palladacycle, which is key to achieving high reactivity and selectivity. rsc.org
Applications in C-H Arylation Catalysis
Palladium-catalyzed C-H arylation is a powerful method for forming C-C bonds, and the 8-aminoquinoline directing group has been instrumental in advancing this area. researchgate.net This strategy allows for the direct coupling of C-H bonds with arylating agents like aryl halides or diaryliodonium salts. researchgate.netbroadinstitute.org For instance, an efficient and stereospecific palladium-catalyzed protocol for the C3-arylation of pyroglutamic acid derivatives has been developed using 8-aminoquinoline as the directing group, which works with a variety of aryl and heteroaryl iodides. broadinstitute.org Another example is the C8-selective arylation of quinoline N-oxides with diaryliodonium salts, which proceeds efficiently under palladium catalysis. researchgate.netnih.gov The versatility of this method allows for the synthesis of a wide array of arylated compounds.
Table 1: Examples of Palladium-Catalyzed C-H Arylation Directed by 8-Aminoquinoline Derivatives
| Substrate Type | Arylating Agent | Catalyst System | Key Feature |
| Aliphatic Carboxamides | Aryl Iodides | Pd(OAc)₂, Ligand, Base | Enantioselective arylation of unactivated β C(sp³)-H bonds. nih.gov |
| Pyroglutamic Acid Derivatives | Aryl/Heteroaryl Iodides | Pd(OAc)₂, AgOAc | Stereospecific arylation at the C3 position. broadinstitute.org |
| Quinoline N-Oxides | Diaryliodonium Salts | Pd(II) | Site-selective direct arylation at the C8 position. researchgate.net |
| Benzylic C(sp³)-H bonds | Aryl Iodides | Pd(OAc)₂, Chiral Ligand | Enantioselective arylation directed by 8-aminoquinoline. snnu.edu.cn |
Applications in C-H Olefination Catalysis
C-H olefination, the direct coupling of a C-H bond with an alkene, provides an atom-economical route to synthesize substituted olefins. The 8-aminoquinoline directing group has been successfully employed in palladium-catalyzed C-H olefination reactions. rsc.org It forms a stable six-membered palladacycle during the C-H activation step, which is crucial for the reaction's success. rsc.org This methodology has been applied to the ortho-olefination of phenylacetic acids with high regio- and stereoselectivity. rsc.org Furthermore, quinoline-based ligands have been essential for the development of cascade reactions involving C(sp³)-H olefination followed by annulation to construct various heterocyclic products. mdpi.comresearchgate.net In a notable application, the enantioselective C-H olefination of this compound itself has been used to synthesize axially chiral biaryl compounds. beilstein-journals.org
Iridium-Catalyzed C-H Borylation Reactions Facilitated by 8-Arylquinolines
Iridium catalysis has emerged as a premier method for the C-H borylation of arenes and heteroarenes. thieme-connect.com The 8-arylquinoline scaffold can act as an endogenous directing group for the ortho-C-H borylation of its own phenyl ring. thieme-connect.com This reaction proceeds smoothly using a catalytic amount of an iridium complex, such as [Ir(OMe)(cod)]₂, often in the presence of a specialized ligand, to couple with borylating agents like bis(pinacolato)diboron (B136004) (B₂pin₂). thieme-connect.comthieme-connect.com The process is highly site-selective, providing a range of ortho-borylated 8-arylquinolines in good to excellent yields. thieme-connect.comresearchgate.net These borylated products are valuable synthetic intermediates that can undergo further transformations. thieme-connect.comthieme-connect.com While steric factors typically dominate the regioselectivity of iridium-catalyzed borylation, electronic effects can also play a significant role. rsc.org In some systems, specialized ligands such as silica-supported phosphines can direct the borylation to the C8 position of the quinoline ring itself. researchgate.net
Table 2: Iridium-Catalyzed Ortho-Borylation of Substituted 8-Arylquinolines
| 8-Arylquinoline Substituent (on Phenyl Ring) | Catalyst System | Product |
| 4-Methyl | [Ir(OMe)(cod)]₂ / Ligand | Ortho-borylated 8-(p-tolyl)quinoline |
| 4-Trifluoromethyl | [Ir(OMe)(cod)]₂ / Ligand | Ortho-borylated 8-(4-(trifluoromethyl)phenyl)quinoline |
| 4-Chloro | [Ir(OMe)(cod)]₂ / Ligand | Ortho-borylated 8-(4-chlorophenyl)quinoline |
| 4-Phenyl | [Ir(OMe)(cod)]₂ / Ligand | Ortho-borylated 8-([1,1'-biphenyl]-4-yl)quinoline |
Data synthesized from research findings where various substituted 8-arylquinolines were successfully borylated. thieme-connect.com
Photo/Electrocatalytic Methodologies Utilizing Quinoline Scaffolds
The fields of photocatalysis and electrocatalysis offer green and sustainable alternatives to traditional synthetic methods. rsc.org Quinoline scaffolds have been successfully integrated into these modern catalytic systems. Photo/electrocatalytic strategies have been developed for the site-selective C-H functionalization of 8-aminoquinolines and their analogues. rsc.org For example, dual catalysis systems that merge visible-light photocatalysis with transition metal-catalyzed C-H activation are being explored to achieve challenging transformations under mild conditions using quinoline derivatives. anr.fr Electrocatalysis has also provided metal-free methods for synthesizing complex quinoline-containing structures, such as the construction of fused tricyclic quinoline frameworks through an electrocatalytic [4+2] annulation. acs.orgacs.orgresearchgate.net These approaches often rely on the electrochemical generation of reactive intermediates, which then participate in cyclization reactions to build the quinoline core. acs.org
Elucidation of Catalytic Cycles and Active Species in this compound-Mediated Processes
Understanding the operative catalytic cycle is fundamental to optimizing reaction conditions and developing new transformations. For palladium-catalyzed C-H functionalization directed by 8-aminoquinoline, several catalytic pathways are possible, primarily distinguished by the oxidation states of the palladium center (e.g., Pd(0)/Pd(II) or Pd(II)/Pd(IV)). snnu.edu.cn
A commonly proposed cycle for C-H arylation via a Pd(II)/Pd(IV) pathway begins with the coordination of the 8-aminoquinoline-functionalized substrate to a Pd(II) catalyst. rsc.org This is followed by a concerted metalation-deprotonation (CMD) step to form a stable five- or six-membered cyclopalladated intermediate. rsc.orgsnnu.edu.cn This key intermediate then undergoes oxidative addition with an arylating agent (e.g., an aryl iodide) to generate a Pd(IV) species. rsc.org Finally, reductive elimination from the Pd(IV) complex forms the C-C bond of the arylated product and regenerates the active Pd(II) catalyst, thus closing the cycle. rsc.org In the case of olefination, the palladacycle can undergo migratory insertion with the alkene, followed by β-hydride elimination to yield the product and a Pd(0) species, which is then re-oxidized to Pd(II). snnu.edu.cn Similarly, for the Rh(III)-catalyzed C8 arylation of quinoline N-oxides, a mechanism involving a five-membered rhodacyclic intermediate, transmetalation with a boronic acid, and reductive elimination has been proposed. rhhz.net
Biological Activity and Medicinal Chemistry Research Perspectives on 8 Phenylquinoline Scaffolds
Molecular Mechanisms of Antimicrobial Action of 8-Phenylquinoline Derivatives
Derivatives of this compound have demonstrated notable antimicrobial properties, acting through various mechanisms to inhibit the growth of pathogenic microorganisms.
Inhibition of Microbial Growth Pathways
The antimicrobial efficacy of this compound derivatives often stems from their ability to interfere with essential microbial processes. One of the key mechanisms is the inhibition of bacterial DNA gyrase, an enzyme crucial for DNA replication. By targeting this enzyme, these compounds disrupt the DNA replication process, ultimately leading to bacterial cell death. Some derivatives also exhibit their antimicrobial effects by destabilizing bacterial cell membranes, causing cell lysis and death.
The antibacterial activity of certain quinoline (B57606) derivatives is associated with their ability to disrupt the lipopolysaccharide (LPS) transport pathway in Gram-negative bacteria, a critical process for maintaining the outer membrane integrity. semanticscholar.org Furthermore, some quinoline compounds are known to inhibit topoisomerase IV, another enzyme involved in bacterial DNA replication, leading to cell death. semanticscholar.org The substitution pattern on the quinoline core significantly influences the antibacterial activity, with certain modifications enhancing their potency against both Gram-positive and Gram-negative bacteria. semanticscholar.org For instance, halogen substitutions have been shown to significantly increase antibacterial activity.
Role of Metal Chelation in Antimicrobial Activity
The ability of 8-hydroxyquinoline (B1678124), a related scaffold, and its derivatives to chelate metal ions is a well-established mechanism contributing to their antimicrobial activity. scirp.orgresearchgate.netmdpi.com These compounds act as bidentate chelating agents, binding to essential metal ions through their nitrogen and oxygen atoms. scirp.orgmdpi.com This chelation can disrupt the function of metalloenzymes that are vital for microbial survival and growth. scirp.org
The formation of metal complexes with 8-hydroxyquinoline derivatives can lead to enhanced antimicrobial effects. scirp.orgworldresearchersassociations.com For example, copper (II) chelates of certain 8-quinolinol salts have demonstrated outstanding antifungal and good antibacterial properties. nih.gov The chelation of metal ions by these compounds can lead to the disruption of the bacterial cell wall, causing cell lysis and death. researchgate.net The lipophilic nature of these chelators allows them to penetrate microbial cells and interfere with intracellular processes. researchgate.net
Investigations into Anticancer Mechanisms of this compound Derivatives
The this compound scaffold is also a promising framework for the development of novel anticancer agents, with derivatives exhibiting a variety of mechanisms to combat cancer cell growth and survival.
Inhibition of Cancer Cell Proliferation Pathways
A primary anticancer mechanism of this compound derivatives is the inhibition of cancer cell proliferation. mdpi.com These compounds can interfere with key signaling pathways that are dysregulated in cancer, leading to a halt in the cell cycle and preventing tumor growth. mdpi.com For example, certain derivatives have been shown to induce a G0/G1 phase arrest in the cell cycle of lung and breast cancer cells. mdpi.com Another study revealed that a 2-phenylquinoline-4-carboxylic acid derivative induced G2/M cell cycle arrest. nih.gov
Some this compound derivatives exert their antiproliferative effects by targeting specific molecular components within cancer cells. This includes the stabilization of G-quadruplex (G4) structures in telomeres, which can inhibit the activity of telomerase, an enzyme crucial for the immortal phenotype of many cancer cells. mdpi.com The inhibition of telomerase can lead to telomere uncapping and a DNA damage response, ultimately causing proliferation arrest. mdpi.com
Table 1: Antiproliferative Activity of Selected this compound Derivatives
| Compound | Cancer Cell Line | IC50 (µM) | Reference |
|---|---|---|---|
| 2,4-bis{4-[(3-dimethylaminopropyl)aminomethyl]phenyl}-6-phenylquinoline | HeLa (Cervical) | 0.50 | mdpi.com |
| 7-phenyl substituted quinazoline (B50416) 12i | MDA-MB-231 (Breast) | 0.52 | mdpi.com |
| 8-phenyl substituted quinazolines 12k–n | K562 (Leukemia) | 7-14 | mdpi.com |
| 8-phenyl substituted quinazolines 12k–n | MDA-MB-231 (Breast) | 1.36-3.94 | mdpi.com |
| 2-Phenylquinoline-4-carboxylic acid derivative D28 | K562 (Leukemia) | 1.02 | nih.gov |
| 2-Phenylquinoline-4-carboxylic acid derivative D28 | U266 (Myeloma) | 1.08 | nih.gov |
| 2-Phenylquinoline-4-carboxylic acid derivative D28 | U937 (Lymphoma) | 1.11 | nih.gov |
| 2-Phenylquinoline-4-carboxylic acid derivative D28 | MCF-7 (Breast) | 5.66 | nih.gov |
| 2-Phenylquinoline-4-carboxylic acid derivative D28 | MDA-MB-231 (Breast) | 3.22 | nih.gov |
| 2-Phenylquinoline-4-carboxylic acid derivative D28 | A549 (Lung) | 2.83 | nih.gov |
| 2-Phenylquinoline-4-carboxylic acid derivative D28 | A2780 (Ovarian) | 3.86 | nih.gov |
| 2-Phenylquinoline-4-carboxylic acid derivative D28 | HepG2 (Liver) | 2.16 | nih.gov |
Induction of Apoptosis Mechanisms
In addition to halting proliferation, many this compound derivatives can actively induce programmed cell death, or apoptosis, in cancer cells. mdpi.comresearchgate.net This is a critical mechanism for eliminating malignant cells. The induction of apoptosis can be triggered through various cellular pathways.
For instance, some derivatives have been shown to cause DNA damage, which can initiate the apoptotic cascade. rsc.org Others can modulate the expression of key proteins involved in apoptosis regulation. For example, one compound was found to increase the transcriptional activity of the tumor suppressor protein p53 and alter the expression of BCL-2 family genes, which are central to the apoptotic process. mdpi.com The ability to induce apoptosis has been observed in various cancer cell lines, including leukemia, breast, and lung cancer. mdpi.comresearchgate.netresearchgate.net Flow cytometry analysis has confirmed the pro-apoptotic effects of several this compound derivatives. mdpi.comnih.gov
Enzyme Target Inhibition (e.g., Pyruvate (B1213749) Kinase M2, Transglutaminase 2)
Targeting specific enzymes that are overexpressed or play a critical role in cancer metabolism and survival is another key anticancer strategy for this compound derivatives.
Pyruvate Kinase M2 (PKM2): PKM2 is a key glycolytic enzyme that is highly expressed in many tumors and is crucial for cancer cell metabolism and proliferation. mdpi.comgoogle.comnih.govbiomedpharmajournal.org Several 8-quinolinesulfonamide derivatives have been designed as modulators of PKM2. mdpi.comnih.gov By inhibiting or modulating the activity of PKM2, these compounds can disrupt cancer cell metabolism, leading to reduced cell viability. nih.gov For example, one such derivative was shown to reduce intracellular pyruvate levels in lung cancer cells, indicating a direct impact on glycolysis. nih.gov The inhibition of PKM2 is considered an attractive therapeutic target for modulating tumor metabolism. mdpi.comnih.gov
Transglutaminase 2 (TGase 2): TGase 2 is an enzyme implicated in various cellular processes, including cell proliferation, metastasis, and drug resistance in cancer. acs.orgximbio.comgoogle.com Its unregulated activity has been associated with aggressive tumors. ximbio.com Quinoline-5,8-dione derivatives have been developed as inhibitors of TGase 2. acs.orggoogle.com By inhibiting TGase 2, these compounds can interfere with the survival and invasive properties of cancer stem cells. ximbio.com For instance, a 7-amino-2-phenylquinoline-5,8-dione derivative exhibited potent inhibitory activity against TGase 2. acs.org
Table 2: Enzyme Inhibition by this compound Derivatives
| Derivative Class | Target Enzyme | Effect | Reference |
|---|---|---|---|
| 8-Quinolinesulfonamides | Pyruvate Kinase M2 (PKM2) | Modulation/Inhibition | mdpi.comnih.gov |
| Quinoline-5,8-diones | Transglutaminase 2 (TGase 2) | Inhibition | acs.orggoogle.com |
Antiviral Activity at the Molecular Level
The this compound core structure and its derivatives have shown promise as antiviral agents, particularly against influenza viruses. Research has delved into their mechanisms of action at the molecular level, revealing their ability to interfere with critical stages of the viral lifecycle.
The viral life cycle, which includes attachment, entry, replication, assembly, and release, presents multiple targets for antiviral drugs. mdpi.commsdmanuals.com Derivatives of the this compound scaffold have been investigated for their ability to inhibit these stages. For instance, certain 8-hydroxyquinoline-2-carboxanilides have demonstrated activity against the highly pathogenic H5N1 avian influenza virus. researchgate.net The inhibitory activity of these compounds is influenced by the positioning of halogen substituents on the anilide ring, as well as the lipophilicity and electronic properties of these substituents. researchgate.net
Some quinoline derivatives have been found to act at an early stage of the virus lifecycle, reducing the intracellular production of viral components and the subsequent yield of infectious virions. nih.gov For example, 2-alkyl-5,7-dichloro-8-hydroxyquinoline derivatives have shown significant inhibitory activity against the dengue virus. nih.gov The mechanism appears to be non-virucidal, instead focusing on the early phases of viral replication. nih.gov
The reduction in infectious virion production by this compound derivatives can be attributed to the inhibition of key viral enzymes and processes. For example, some 2-phenylquinoline (B181262) derivatives have shown potent activity against the SARS-CoV-2 helicase (nsp13), a highly conserved enzyme essential for viral replication. researchgate.netnih.gov By targeting such a crucial component, these compounds can effectively halt the viral replication cycle.
Furthermore, studies on other quinoline derivatives have revealed that they can inhibit the fusion of the viral envelope with the host cell membrane, a critical step for viral entry. researchgate.net This is evidenced by the accumulation of light chain 3-II (LC3-II), a marker for inhibited fusion events, in cells treated with these compounds. researchgate.net By preventing viral entry, these derivatives effectively stop the infection before it can take hold.
The following table summarizes the antiviral activity of selected quinoline derivatives:
Interactive Data Table: Antiviral Activity of Quinoline Derivatives| Compound Type | Virus | Mechanism of Action | Reference |
|---|---|---|---|
| 8-Hydroxyquinoline-2-carboxanilides | H5N1 Avian Influenza | Inhibition of viral growth, dependent on substituent properties. researchgate.net | researchgate.net |
| 2-Alkyl-5,7-dichloro-8-hydroxyquinoline | Dengue Virus | Acts at an early stage of the virus lifecycle, reducing infectious virion production. nih.gov | nih.gov |
| 2-Phenylquinolines | SARS-CoV-2 | Inhibition of SARS-CoV-2 helicase (nsp13). researchgate.netnih.gov | researchgate.netnih.gov |
Inhibition of Viral Lifecycle Stages (e.g., H5N1 avian influenza virus)
Antimalarial Activity: Mechanistic Basis for Parasite Inhibition
The 8-aminoquinoline (B160924) scaffold, a close relative of this compound, is the basis for the antimalarial drug primaquine, which is effective against the liver stages of Plasmodium parasites. mdpi.com While the precise mechanism of action for 8-aminoquinolines is still under investigation, it is believed to involve metabolic activation in the liver, leading to the generation of reactive oxygen species that induce lethal oxidative stress in the parasite. mdpi.comwho.int
Research has focused on modifying the 8-aminoquinoline structure to enhance its efficacy and reduce toxicity. For instance, introducing substituents at the C-5 position of the 8-aminoquinoline ring has been shown to improve metabolic stability and decrease toxicity while maintaining antimalarial activity. mdpi.com Specifically, 5-aryl and 5-phenoxy-8-aminoquinoline derivatives have demonstrated greater potency and a longer half-life compared to primaquine. mdpi.com
The antimalarial activity of these compounds is also influenced by the nature of the substituents on the phenyl ring. Electron-donating groups, such as methoxy (B1213986) or methyl, on the 5-phenyl ring have been associated with better activity against Plasmodium falciparum than electron-withdrawing groups. mdpi.com Some this compound derivatives have also shown activity against P. falciparum. researchgate.net
Antioxidant Activities and Radical Scavenging Mechanisms of Derivatives
Several derivatives of the phenylquinoline scaffold have been evaluated for their antioxidant properties, demonstrating considerable radical scavenging activity. tandfonline.com The antioxidant capacity is often assessed using the DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assay. tandfonline.comresearchgate.net
The mechanism of antioxidant activity is often attributed to the ability of these compounds to donate a hydrogen atom or an electron to stabilize free radicals. The presence of phenolic hydroxyl groups can significantly contribute to this activity. researchgate.net For instance, the coordination of metal ions with phenylquinoline ligands has been found to increase their antioxidant potential, with some metal complexes showing more potent DPPH radical scavenging activity than the standard antioxidant, ascorbic acid. researchgate.net
The introduction of quinoline groups to other molecules, such as chitosan, has also been shown to enhance their radical scavenging ability against various radicals, including DPPH, superoxide, and hydroxyl radicals. nih.gov
The following table presents the radical scavenging activity of selected phenylquinoline derivatives:
Interactive Data Table: Antioxidant Activity of Phenylquinoline Derivatives| Compound/Derivative | Assay | Activity | Reference |
|---|---|---|---|
| 2-Phenyl-quinoline analogs with 4H-1,2,4-triazoles | DPPH Radical Scavenging | Comparable to ascorbic acid, with some compounds showing higher activity. tandfonline.com | tandfonline.com |
| Phenyl Quinoline Transition Metal Complexes | DPPH and Nitric Oxide Radical Scavenging | Increased antioxidant potential upon metal coordination. researchgate.net | researchgate.net |
Structure-Activity Relationship (SAR) Studies and Molecular Design for Biological Targets
Structure-activity relationship (SAR) studies are crucial for understanding how the chemical structure of this compound derivatives influences their biological activity and for designing more potent and selective compounds.
In the context of antiviral activity, SAR studies of 8-hydroxyquinoline-2-carboxanilides against the H5N1 virus revealed that the position of halogen substituents on the anilide ring is a key determinant of inhibitory activity. researchgate.net Similarly, for antimalarial 8-aminoquinolines, the presence of a 6-methoxy group is known to enhance activity, and further substitutions on the quinoline ring can modulate this effect. who.int For example, the introduction of a phenyl group at the 5-position can improve metabolic stability and reduce toxicity. mdpi.com
For anticancer activity, SAR studies on quinoline derivatives have shown that the position and nature of substituents significantly impact their antiproliferative effects. For instance, in a series of 2,4-bis[(substituted-aminomethyl)phenyl]phenylquinoline derivatives, the substitution pattern on the phenyl ring and the length of the linker in the side chains were found to be critical for their cell growth-inhibiting action. mdpi.com
The 5,8-quinolinedione (B78156) scaffold is another area where SAR has been extensively studied. Research has shown that this core structure is essential for biological activity, and modifications at the C-6 and C-7 positions significantly affect the biological properties. nih.gov
This compound as a Scaffold for Novel Bioactive Compound Discovery
The this compound scaffold is considered a "privileged structure" in medicinal chemistry due to its ability to bind to multiple biological targets with high affinity. researchgate.netresearchgate.net This versatility makes it an excellent starting point for the discovery of new bioactive compounds with a wide range of therapeutic applications. researchgate.net
The quinoline motif is found in numerous natural products with biological activity, including alkaloids like quinine. researchgate.net In synthetic medicinal chemistry, the this compound scaffold has been widely exploited to develop compounds with anticancer, antimicrobial, and antiprotozoal activities. researchgate.net
The ability to introduce a variety of substituents at different positions on the this compound ring system allows for the fine-tuning of its physicochemical and biological properties. This has led to the synthesis of large libraries of derivatives that have been screened for various biological activities, resulting in the identification of promising lead compounds for drug development. beilstein-journals.org The hybridization of the this compound scaffold with other bioactive molecules is another strategy being explored to create novel compounds with enhanced or synergistic activities. researchgate.net
Advanced and Emerging Research Directions for 8 Phenylquinoline
Supramolecular Assembly and Interactions of 8-Phenylquinoline Derivatives
The rigid, planar structure and specific coordination sites of this compound and its derivatives make them exceptional building blocks in supramolecular chemistry. Researchers are increasingly exploring their use in constructing complex, functional architectures through non-covalent interactions.
Derivatives of the closely related 8-hydroxyquinoline (B1678124) (8-HQ) are widely employed to build metal complexes with desired structures and properties, relying on non-covalent intra- and intermolecular forces. mdpi.com These interactions, including hydrogen bonding and C-H···π interactions, can assemble individual metal complex units into larger 2D and 3D supramolecular architectures. mdpi.com For example, chromium(III) complexes with substituted 8-hydroxyquinolate ligands have been shown to form extensive 3D networks stabilized by such non-covalent forces. mdpi.com
Furthermore, this compound derivatives have been covalently attached to other functional molecules, like azafullerene (C₅₉N), to create dyads for molecular recognition. rsc.org These dyad systems can then form host-guest supramolecular assemblies with molecules like porphyrin dimers, held together by a combination of synergistic π–π interactions, electrostatic forces, and weak hydrogen bonds. rsc.org This research highlights the utility of the quinoline (B57606) moiety in designing specific recognition motifs for advanced supramolecular systems. rsc.org
Table 1: Examples of Supramolecular Interactions in Quinoline Derivatives
| Derivative/System | Interacting Components | Key Interactions | Resulting Architecture |
|---|---|---|---|
| Chromium(III) 8-hydroxyquinolates | Metal complexes | C-H···O, C-H···N, C-H···π | 3D Supramolecular Network mdpi.com |
| Silver(I) this compound complex | Ag(I) center, Triflate anion, Phenylquinoline ligands | Coordination bonds, Semicoordination, π-π stacking | Pentacoordinated Complex researchgate.net |
Application in Sensor Development (e.g., Fluorescent Chemosensors for Metal Ions)
The inherent fluorescence of the quinoline ring system and its ability to chelate metal ions make its derivatives, particularly 8-hydroxyquinoline and 8-aminoquinoline (B160924), highly suitable for developing fluorescent chemosensors. nih.gov These sensors are designed for the selective and sensitive detection of various metal ions, which is critical for environmental monitoring and biological applications. nih.govrsc.org
8-Hydroxyquinoline (8-HQ) is a foundational moiety for creating fluorophoric ligands that exhibit changes in their fluorescence upon complexation with a wide range of metal ions, including transition metals (Fe³⁺, Cu²⁺, Zn²⁺, etc.) and alkali/alkaline earth metals. nih.gov The ease of modifying the 8-HQ structure allows for fine-tuning the sensor's selectivity and sensitivity for specific target ions. nih.gov
Similarly, 8-amidoquinoline derivatives have emerged as potent and selective fluorescent probes, especially for zinc ions (Zn²⁺). mdpi.com Introducing carboxamide groups at the 8-position can enhance water solubility and cell membrane permeability, making these sensors particularly useful for biological imaging. mdpi.com The detection mechanism often involves an enhancement of fluorescence intensity upon binding Zn²⁺, with reported limits of detection in the nanomolar range, demonstrating high sensitivity. mdpi.com
The design of these chemosensors often relies on mechanisms like Photoinduced Electron Transfer (PET), Intramolecular Charge Transfer (ICT), and Chelation-Enhanced Fluorescence (CHEF), where the interaction with the metal ion modulates the photophysical properties of the molecule. mdpi.com
Table 2: Performance of Quinoline-Based Fluorescent Chemosensors
| Sensor Base | Target Ion | Key Performance Metric | Reference |
|---|---|---|---|
| 8-Amidoquinoline Derivatives | Zn²⁺ | Limit of Detection (LOD): 33.6 nM to 4.45 µM | mdpi.com |
| Thiophene-benzoisoquinoline Derivative | Cu²⁺ | Limit of Detection (LOD): 1.8 µM | mdpi.com |
| Bithiophene-aniline Derivative | Cr³⁺ | Limit of Detection (LOD): 1.5 µM | mdpi.com |
Future Prospects in Green Synthetic Methodologies
Traditional methods for synthesizing quinolines often require harsh conditions, hazardous acids, and result in poor yields. derpharmachemica.com Consequently, a significant area of emerging research is the development of green, sustainable synthetic protocols for this compound and its derivatives.
Future prospects in this area are centered on several key approaches:
Microwave-Assisted Organic Synthesis (MAOS): This technique has been successfully applied to the synthesis of quinoline derivatives, offering dramatically reduced reaction times and aligning with the principles of green chemistry. derpharmachemica.com
Use of Green Solvents: Researchers are moving away from conventional organic solvents towards more environmentally benign alternatives like water, ethanol (B145695), or mixtures thereof. tandfonline.com For instance, methods using an ethanol:acetic acid catalyst system have been developed for multicomponent reactions to produce quinoline derivatives in high yields. tandfonline.com
Nanocatalysis: The use of nanocatalysts is a rapidly growing field in organic synthesis. acs.org Nanoparticles of metals like copper and cobalt have been used as reusable catalysts for quinoline synthesis under mild, solvent-free conditions, offering high yields and easy catalyst recovery. tandfonline.comacs.org
Non-Metal and Organocatalysis: To avoid the cost and potential toxicity of transition metals, iodine-catalyzed multicomponent reactions are being explored as a green alternative. rsc.org Organocatalysts are also gaining traction due to their low toxicity, stability, and low cost. rsc.org
Biomass Utilization: Innovative strategies involve the use of biomass-derived starting materials, such as employing ethyl lactate (B86563) in iron(III)-catalyzed reactions, which combines biomass utilization with diversity-oriented synthesis for a highly sustainable approach. rsc.org
These green methodologies not only reduce the environmental impact but also often provide economic benefits through milder conditions, higher efficiency, and catalyst reusability. tandfonline.comacs.org
Integration of Computational and Experimental Approaches in this compound Research
The synergy between computational modeling and experimental work is becoming indispensable in modern chemical research, and the study of this compound is no exception. This integrated approach provides deeper insights into reaction mechanisms, molecular properties, and biological interactions that are often difficult to obtain through experiments alone.
Predicting Reactivity and Mechanisms: Density Functional Theory (DFT) calculations are frequently used to predict the reactivity of quinoline derivatives. For example, DFT can be employed to map electron density and model activation energies for nucleophilic substitution reactions, thereby predicting regioselectivity which can then be validated by experimental results. This predictive power is also used to understand C-H activation processes, where computational studies help elucidate the roles of different metals and solvents in determining selectivity, complementing experimental findings from H/D-exchange experiments. utrgv.edu
Understanding Supramolecular Interactions: In the study of metal complexes, DFT calculations are crucial for quantifying the strength and nature of various interactions, such as coordination bonds, weaker semicoordination bonds, and non-covalent stacking forces. researchgate.net This allows for a detailed understanding of the factors that govern the self-assembly of supramolecular structures. researchgate.net
In Silico Screening and Drug Discovery: In medicinal chemistry, computational tools are vital. Molecular dynamics (MD) simulations are used to study the dynamic behavior of quinoline-based ligands within the binding sites of proteins, providing insights into the stability of protein-ligand complexes. nih.gov This, combined with bioinformatics analyses, helps in the rational design and screening of new derivatives as potential therapeutic agents before their synthesis and experimental testing. nih.govmdpi.com
This integration of in silico and experimental methods accelerates the research and development cycle, enabling more rational design of molecules and materials based on the this compound scaffold.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
